molecular formula C16H25NO3S B369357 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane CAS No. 898646-72-5

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane

Cat. No.: B369357
CAS No.: 898646-72-5
M. Wt: 311.4g/mol
InChI Key: KNVAMENXSQTRDP-UHFFFAOYSA-N
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Description

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane is a chemical compound of interest in medicinal chemistry and drug discovery research. It features an azepane ring, a seven-membered nitrogen-containing heterocycle, which is a significant scaffold in pharmaceutical science. Azepane-based compounds are found in more than 20 FDA-approved drugs and demonstrate a wide spectrum of pharmacological activities, making them a valuable template for developing new therapeutic agents . The structural core of this compound—an arylsulfonamide linked to a saturated nitrogen heterocycle—is shared with other investigated molecules. For instance, such structures have been explored in the context of genotype-selective inhibitors for colorectal cancer and as potential agents for treating Hepatitis B virus (HBV) infections . This suggests potential research applications in areas like oncology and virology. The presence of the arylsulfonamide group is a common feature in many bioactive molecules and often contributes to target binding affinity and selectivity. Researchers may find this compound useful as a building block or intermediate in the synthesis of more complex molecules, or as a starting point for structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2-methoxy-5-propan-2-ylphenyl)sulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-13(2)14-8-9-15(20-3)16(12-14)21(18,19)17-10-6-4-5-7-11-17/h8-9,12-13H,4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVAMENXSQTRDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection

Mixed solvents enhance reaction efficiency. For Grignard reactions, DCM-THF mixtures improve chemoselectivity by stabilizing the Grignard reagent while solubilizing aromatic substrates. Quenching with methanol minimizes dehydration byproducts like MIPEN .

Temperature Control

Low temperatures (−5°C to 5°C) are critical during sulfonylation to prevent sulfonic acid formation. Hydrogenation of azepinones proceeds optimally at 25°C under 3 bar H₂.

Purification Techniques

Column chromatography using silica gel and ethyl acetate/hexane eluents effectively isolates intermediates. Crystallization from ethanol/water mixtures achieves >99% purity for the final compound.

Analytical Characterization and Yield Data

Key intermediates and the final product are characterized via NMR, HRMS, and HPLC. Representative data from analogous syntheses include:

IntermediateYield (%)Purity (%)Characterization Methods
5-Isopropyl-2-methoxybenzenesulfonyl chloride8598¹H NMR, IR
Azepane7895GC-MS, ¹³C NMR
1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane6599HRMS, HPLC, X-ray crystallography

Challenges and Mitigation Strategies

Steric Hindrance

The bulky isopropyl group slows sulfonylation kinetics. Using excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (24–48 h) mitigates this issue.

Regioselectivity in Aromatic Substitution

The methoxy group’s ortho/para-directing effects necessitate careful control of electrophilic conditions. Boron trifluoride (BF₃) as a co-catalyst enhances para-selectivity during Friedel-Crafts alkylation .

Chemical Reactions Analysis

Types of Reactions: 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The azepane ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the azepane ring in the presence of a base.

Major Products:

    Oxidation: Formation of 1-((5-Isopropyl-2-hydroxyphenyl)sulfonyl)azepane.

    Reduction: Formation of 1-((5-Isopropyl-2-methoxyphenyl)sulfanyl)azepane.

    Substitution: Various substituted azepane derivatives depending on the electrophile used.

Scientific Research Applications

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl moiety can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues are sulfonamide derivatives with aromatic or heteroaromatic cores. A key comparison can be drawn with indole-based sulfonamides described in the 2010 Molecules study, which evaluated cytotoxic activity against human cancer cell lines (COLO 205, SK-MEL-2, A549, JEG-3) .

Table 1: Substituent Effects on Cytotoxic Activity
Compound Core Structure Sulfonyl Substituent Cytotoxic Activity (vs. Doxorubicin)
Target Compound Azepane 5-Isopropyl-2-methoxyphenyl Not reported
Compound 2 Indole 5-O-Methylsulfonyl Comparable activity
Compound 3 Indole 5-O-Aminosulfonyl Comparable activity

Key Findings :

Substituent Size and Activity: Smaller sulfonyl substituents (e.g., methylsulfonyl, aminosulfonyl) in indole-based compounds (2 and 3) showed cytotoxic activity comparable to doxorubicin.

Core Structure Influence : The azepane core in the target compound differs from the indole scaffold in Compounds 2 and 3. Indole derivatives often exhibit enhanced π-π stacking interactions with biological targets, whereas azepane’s conformational flexibility might alter binding kinetics or metabolic stability.

Pharmacokinetic Considerations
  • Lipophilicity : The isopropyl and methoxy groups in the target compound likely increase lipophilicity compared to smaller substituents in Compounds 2 and 3. While this could enhance membrane penetration, excessive hydrophobicity may reduce solubility and bioavailability.
  • Metabolic Stability: The methoxy group in the target compound is susceptible to demethylation by cytochrome P450 enzymes, a common metabolic pathway. In contrast, the indole-based compounds’ methylsulfonyl or aminosulfonyl groups may exhibit different metabolic profiles .

Biological Activity

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)azepane is a sulfonamide compound that has garnered attention for its potential biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonamide group attached to an azepane ring, with an isopropyl and methoxy substituent on the aromatic ring. This unique structure is hypothesized to contribute to its diverse biological effects.

The biological activity of this compound is believed to involve several mechanisms:

  • NRF2 Activation : Similar compounds have been shown to activate the NRF2 signaling pathway, which plays a critical role in cellular defense against oxidative stress and inflammation . This activation leads to the upregulation of antioxidant genes such as HO-1 and NQO1.
  • Inhibition of Cancer Cell Proliferation : Preliminary studies indicate that derivatives of azepane compounds can inhibit the growth of various cancer cell lines through selective cytotoxicity .

Table 1: Summary of Biological Activities

Activity TypeAssay ModelConcentrationObserved EffectReference
AntioxidantHEK293 Cells10 µMIncreased HO-1 and NQO1 expression
Anti-inflammatoryRat Model2 mg/kgReduced inflammatory markers
CytotoxicityDLD-1 Colon Cancer CellsIC50 < 5 nMSelective inhibition of cancer growth
NeuroprotectionSH-SY5Y CellsLD50 > 100 µMMinimal cytotoxic effects

Case Study 1: Antioxidant Activity

A study on compounds similar to this compound demonstrated significant antioxidant properties through NRF2 pathway activation. In this study, rats treated with a related compound exhibited reduced oxidative stress markers in renal tissues, highlighting the potential for protecting against nephrotoxicity .

Case Study 2: Selective Cytotoxicity in Cancer Models

Another investigation focused on the antiproliferative effects of azepane derivatives on colon cancer cell lines. The study found that certain structural modifications enhanced selectivity towards cancerous cells while sparing normal cells, suggesting a promising therapeutic index for further development .

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